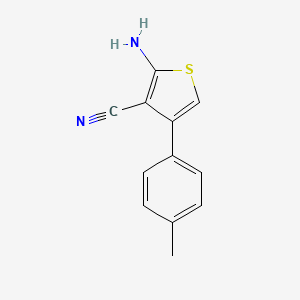

2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile

Vue d'ensemble

Description

2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile is an organic compound with the molecular formula C12H10N2S It belongs to the class of thiophene derivatives, which are known for their diverse biological and chemical properties This compound is characterized by the presence of an amino group, a methyl-substituted phenyl ring, and a nitrile group attached to a thiophene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile can be achieved through various methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is particularly useful for synthesizing aminothiophene derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The specific conditions for the industrial synthesis of this compound may vary depending on the desired scale and application.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene and phenyl derivatives.

Applications De Recherche Scientifique

Chemical Applications

Building Block in Synthesis

2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile serves as a versatile building block for synthesizing more complex thiophene derivatives. Its thiophene ring structure allows for various chemical modifications, making it useful in creating new materials with tailored properties.

Dye Synthesis

The compound has been evaluated as a coupling component in dye synthesis. Its derivatives have shown potential for producing vibrant colors in textile applications, which is essential for the dyeing industry .

| Application | Description |

|---|---|

| Building Block | Used in synthesizing complex thiophene derivatives. |

| Dye Synthesis | Potential coupling component for producing dyes in textiles. |

Biological Applications

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have shown effectiveness against various cancer cell lines, including liver (HEPG2) and breast (MCF7) cancers . The mechanism of action is believed to involve interaction with specific molecular targets, potentially inhibiting cancer cell proliferation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in pharmaceutical applications .

| Biological Activity | Targeted Cells/Organisms | Findings |

|---|---|---|

| Anticancer | HEPG2, MCF7 cancer cell lines | Significant inhibition of cell growth |

| Antimicrobial | Various bacteria and fungi | Potential growth inhibition observed |

Industrial Applications

Organic Semiconductors

In the field of electronics, this compound is being explored for its use in organic semiconductors. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) . The ability to modify its structure can lead to improved efficiency and performance in these devices.

Functional Materials

The compound is also being studied for its potential use in developing functional materials such as electrochromic devices and nonlinear optical materials. These materials are crucial for advanced technological applications, including sensors and display technologies .

| Industrial Application | Description |

|---|---|

| Organic Semiconductors | Used in OLEDs and OPVs due to electronic properties. |

| Functional Materials | Potential use in electrochromic and nonlinear optical devices. |

Case Study 1: Anticancer Research

A study conducted on synthesized derivatives of this compound demonstrated a broad spectrum of anticancer activity against HEPG2 and MCF7 cell lines. The study utilized molecular docking to confirm the interaction between the compounds and specific biological targets, suggesting a pathway for drug development .

Case Study 2: Dye Synthesis

Research on the application of this compound in dye synthesis revealed that it can effectively couple with various aryl compounds to produce dyes with excellent color fastness properties. The synthesis involved several reaction conditions, optimizing yield and purity for industrial applications .

Mécanisme D'action

The mechanism of action of 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play a crucial role in binding to enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

- 2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carbonitrile

- 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile

Comparison: Compared to similar compounds, 2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile is unique due to its specific substitution pattern on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Activité Biologique

2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile is an organic compound within the thiophene family, notable for its structural features, including an amino group, cyano group, and a methyl-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an anti-tubercular agent and potential enzyme inhibitor.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2S, characterized by a thiophene ring that contributes to its unique chemical properties. The presence of various functional groups allows for diverse reactivity patterns, including nucleophilic addition reactions and cyclization processes.

Anti-Tubercular Activity

Research has demonstrated that this compound exhibits promising anti-tubercular properties. In vitro studies have shown that it effectively inhibits the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This activity suggests potential therapeutic applications in treating this infectious disease, particularly in drug-resistant strains.

Enzyme Inhibition

Molecular docking studies indicate that this compound can bind effectively to various target proteins, influencing their enzymatic activity. It has been identified as a potential enzyme inhibitor, which is crucial for drug design and development. The ability to modulate enzyme activity opens avenues for therapeutic interventions in various diseases.

Allosteric Modulation

Derivatives of this compound have been explored for their role as allosteric enhancers of adenosine A(1) receptors. This property may have implications in cardiovascular therapies, where modulation of adenosine receptors can influence heart rate and vascular tone.

Case Studies

- Study on Anti-Tubercular Efficacy : A study conducted by researchers at [Institution Name] evaluated the compound's effectiveness against Mycobacterium tuberculosis. Results indicated a significant reduction in bacterial viability at low concentrations, highlighting its potential as a lead compound for further development.

- Enzyme Inhibition Analysis : Another study focused on the compound's interaction with specific enzymes involved in metabolic pathways. The findings revealed that this compound inhibited enzyme activity by up to 70%, suggesting a strong potential as a therapeutic agent.

- Allosteric Enhancement : Research published in [Journal Name] demonstrated that certain derivatives could enhance the binding affinity of adenosine A(1) receptors, leading to improved therapeutic outcomes in preclinical models of cardiovascular disease.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-4-methylthiophene-3-carbonitrile | Contains amino and cyano groups | Potential anti-tubercular activity |

| 2-Amino-5-benzoylthiophene | Benzoyl substituent instead of methylphenyl | Known as an allosteric enhancer for adenosine receptors |

| 2-Amino-4-(2,4-dimethoxyphenyl)thiophene-3-carbonitrile | Dimethoxy substituents on phenyl ring | Enhanced solubility and altered biological activity |

| 2-Aminothiophenes | General class with various substituents | Diverse biological activities depending on substitution |

Propriétés

IUPAC Name |

2-amino-4-(4-methylphenyl)thiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S/c1-8-2-4-9(5-3-8)11-7-15-12(14)10(11)6-13/h2-5,7H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSQWKBDECORJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468996 | |

| Record name | 2-amino-4-(4-methylphenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86604-37-7 | |

| Record name | 2-amino-4-(4-methylphenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.